![molecular formula C9H13NO2 B1368164 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol CAS No. 21480-43-3](/img/structure/B1368164.png)

3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol

Overview

Description

Molecular Structure Analysis

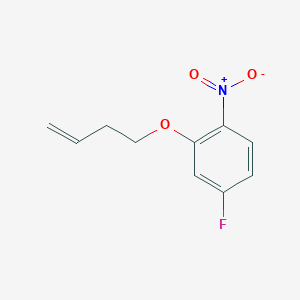

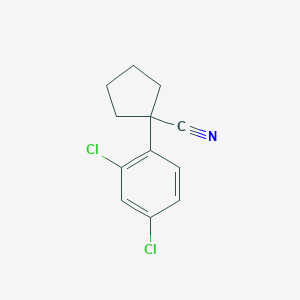

The molecular structure of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol consists of 9 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The compound has two defined atom stereocenters . The exact mass of the molecule is 167.094628657 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol include a density of 1.2±0.1 g/cm³, a boiling point of 357.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 63.7±3.0 kJ/mol and a flash point of 170.3±23.7 °C . The index of refraction is 1.594 . The compound has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Coordination Chemistry and Supramolecular Structures

Xie et al. (2005) explored the creation of Co(III) and Cu(II) complexes using a polyamine ligand similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They found that these complexes form distinct supramolecular structures, influenced by factors like ligand donor sets, central metal atoms, and counteranions (Xie et al., 2005).

Coordination with Metal Ions

Aiello et al. (2018) investigated the coordination of amino acids, including compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, with trivalent metal ions. This study provided insights into how such compounds interact with metal ions like Al(III) and Fe(III) (Aiello et al., 2018).

Anion Recognition and Hydrogen Bonding

Ashokkumar et al. (2011) synthesized anion receptors based on acridinedione, incorporating OH and NH groups akin to those in 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol. They discovered these receptors show selective interaction with fluoride ions, demonstrating the potential of such compounds in anion recognition (Ashokkumar et al., 2011).

Catalysis in Ethylene Polymerization

Houghton et al. (2008) reported on the synthesis of metal complexes using ligands related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol and their application as catalysts in ethylene polymerization. This research highlights the role of such compounds in catalyzing polymerization processes (Houghton et al., 2008).

Hydroxylation Reactions

Lee et al. (2001) used compounds structurally similar to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol for the hydroxylation of phenol, indicating the potential of such compounds in catalytic processes (Lee et al., 2001).

Proton-Coupled Electron Transfer

Rhile et al. (2004) studied a compound with a phenolic structure related to 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, revealing insights into proton-coupled electron transfer processes (Rhile et al., 2004).

properties

IUPAC Name |

3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFIGDLSSYIKKV-MUWHJKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC(=CC=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol | |

CAS RN |

21480-43-3 | |

| Record name | (-)-threo-Metaraminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)